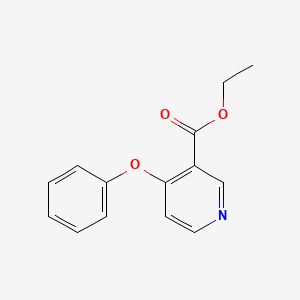
Ethyl 4-phenoxypyridine-3-carboxylate
描述
Ethyl 4-phenoxypyridine-3-carboxylate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a phenoxynicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-phenoxypyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-phenoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromonicotinic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4-phenoxynicotinic acid is then esterified with ethanol to yield ethyl 4-phenoxynicotinate .
Industrial Production Methods
Industrial production of ethyl 4-phenoxynicotinate typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
化学反应分析
Types of Reactions
Ethyl 4-phenoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-phenoxynicotinic acid or 4-phenoxynicotinone.
Reduction: this compound alcohol.
Substitution: Various substituted phenoxynicotinates depending on the nucleophile used.
科学研究应用
Ethyl 4-phenoxypyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ethyl 4-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Ethyl nicotinate: Similar structure but lacks the phenoxy group.
Methyl 4-phenoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Phenoxynicotinic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl 4-phenoxypyridine-3-carboxylate is unique due to the presence of both the ethyl ester and phenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
ethyl 4-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-15-9-8-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI 键 |
IQSRVJJAWABDFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
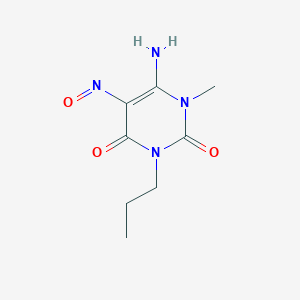
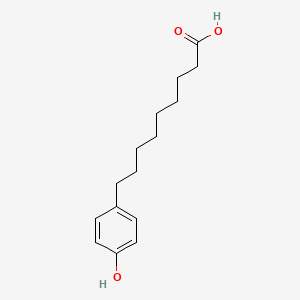
![1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B8662104.png)

![4-[(Cyclopentylmethyl)amino]benzene-1-sulfonamide](/img/structure/B8662118.png)
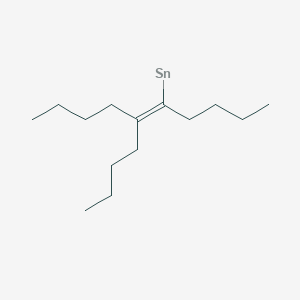
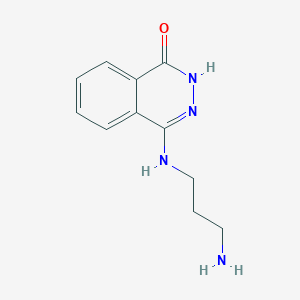
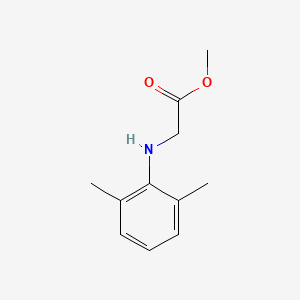
![Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate](/img/structure/B8662138.png)
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoate](/img/structure/B8662140.png)
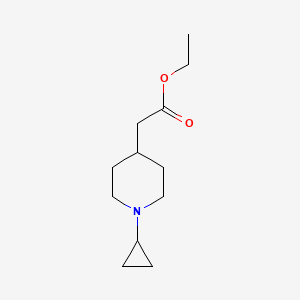
![Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate](/img/structure/B8662159.png)
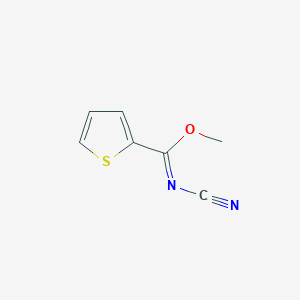
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide](/img/structure/B8662164.png)
